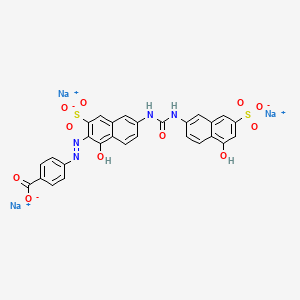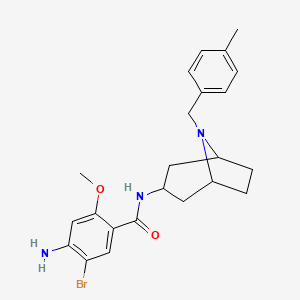
Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(321)oct-3-yl)-, exo-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of substituents: The amino, bromo, and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the azabicyclo structure: This step may involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound could be used to study receptor-ligand interactions, particularly if it exhibits activity at specific biological targets.
Medicine
Medicinally, the compound may have potential as a therapeutic agent, particularly if it exhibits activity similar to other benzamides. It could be investigated for its antipsychotic, antiemetic, or analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler structure with known antipsychotic and antiemetic properties.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
N-(8-((4-Methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: A compound with a similar azabicyclo structure.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” lies in its combination of substituents and the azabicyclo structure, which may confer unique biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
76351-92-3 |
|---|---|
Molekularformel |
C23H28BrN3O2 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
AOSVRVZIJAJYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


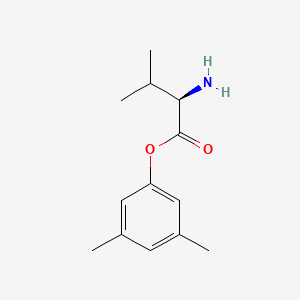


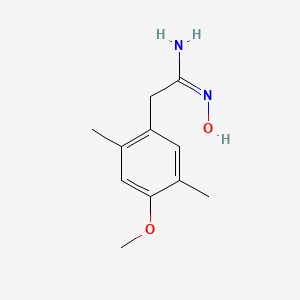
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
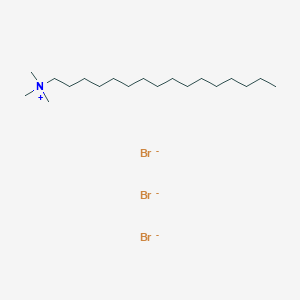
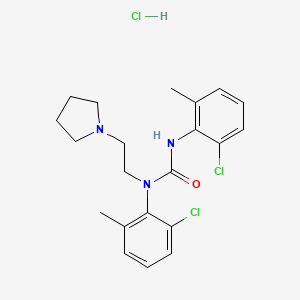
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
